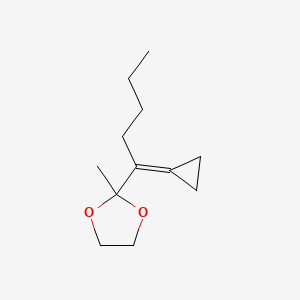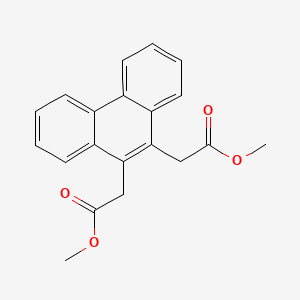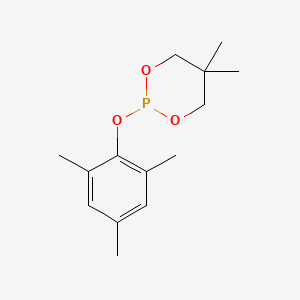
Methyl 4-methylhexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methylhexa-2,4-dienoate is an organic compound characterized by its conjugated diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-methylhexa-2,4-dienoate can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with dimethyl acetylenedicarboxylate in benzene. This reaction yields a mixture of the (E)- and (Z)-isomers of the compound . The reaction conditions typically involve the use of a solvent such as benzene and may require specific temperature controls to optimize the yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and reaction optimization are likely applied to scale up the production from laboratory to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Ene Reactions: It reacts with electron-deficient acetylenes to form ene adducts.
Diels-Alder Reactions: It can participate in Diels-Alder cycloaddition reactions, forming cyclohexadiene derivatives.
Isomerization: The compound can undergo E to Z isomerization under specific conditions.
Common Reagents and Conditions:
Ene Reactions: Dimethyl acetylenedicarboxylate in benzene.
Diels-Alder Reactions: Tetrachloroethane as a solvent.
Isomerization: Catalysts such as dinuclear palladium complexes.
Major Products Formed:
Ene Reactions: Methyl 4-isopropenyl-3-methoxycarbonyl-5-methylhexa-2,4-dienoate.
Diels-Alder Reactions: Dimethyl 3,3,5-trimethylcyclohexa-1,4-diene-1,2-dicarboxylate.
Applications De Recherche Scientifique
Methyl 4-methylhexa-2,4-dienoate has several scientific research applications:
Materials Science: The compound’s conjugated diene structure makes it a candidate for the development of new materials with unique electronic properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of methyl 4-methylhexa-2,4-dienoate in chemical reactions involves its conjugated diene system. This system allows the compound to participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component. The molecular targets and pathways involved in these reactions are primarily dictated by the electronic structure of the conjugated diene, which facilitates the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Penta-1,3-diene: Another conjugated diene with similar reactivity in Diels-Alder reactions.
2,5-Heptadiene: A nonconjugated diene with different reactivity due to the separation of double bonds.
Uniqueness: Methyl 4-methylhexa-2,4-dienoate is unique due to its specific substitution pattern and the presence of an ester functional group
Propriétés
Numéro CAS |
69804-81-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl 4-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h4-6H,1-3H3 |
Clé InChI |
JMFWIGFFRXOYBK-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
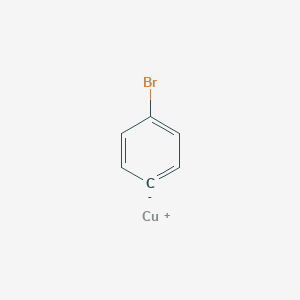


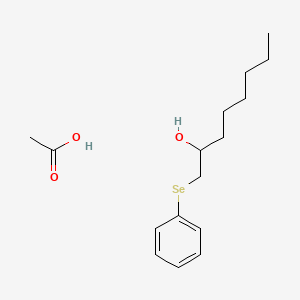

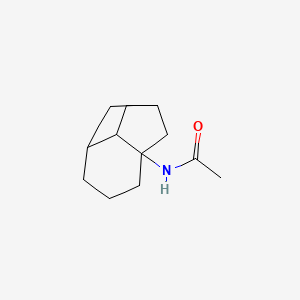
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

